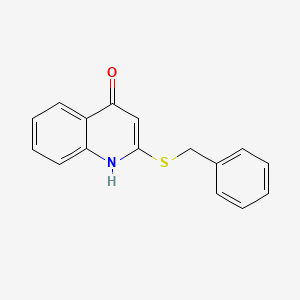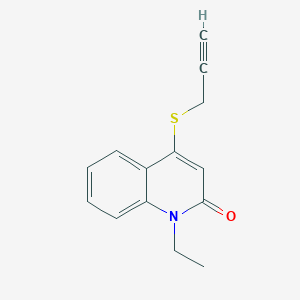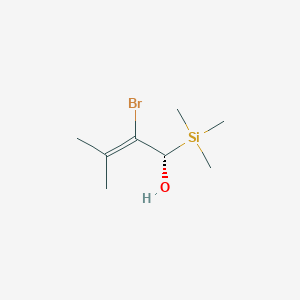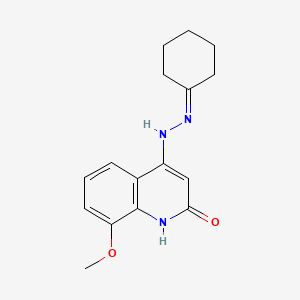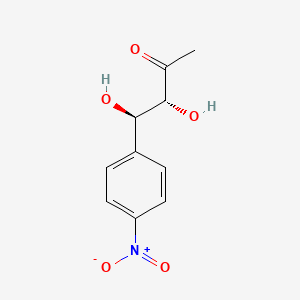![molecular formula C14H10O2S2 B15168069 Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester CAS No. 638199-61-8](/img/structure/B15168069.png)
Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester is an organic compound with a complex structure that includes a benzoic acid moiety, a thienyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester typically involves the reaction of 4-mercaptobenzoic acid with 2-thienylethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-[(2-thienylethynyl)thio]-: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 4-mercaptobenzoate: Contains a mercapto group instead of the thienylethynyl group, leading to different reactivity and applications.
Thiophene-2-carboxylic acid, methyl ester: Contains a thiophene ring but lacks the benzoic acid moiety, resulting in different chemical properties.
Uniqueness
Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester is unique due to the presence of both the thienylethynyl and ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
638199-61-8 |
|---|---|
Fórmula molecular |
C14H10O2S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
methyl 4-(2-thiophen-2-ylethynylsulfanyl)benzoate |
InChI |
InChI=1S/C14H10O2S2/c1-16-14(15)11-4-6-13(7-5-11)18-10-8-12-3-2-9-17-12/h2-7,9H,1H3 |
Clave InChI |
WBQUNRDYTJKTDJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)SC#CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


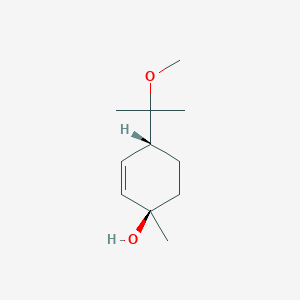
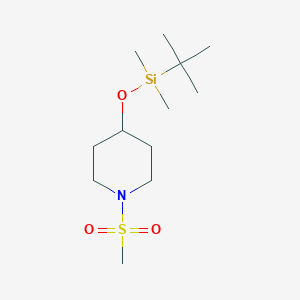

![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
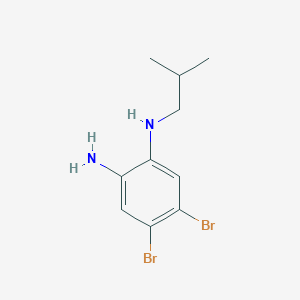
![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)

![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
